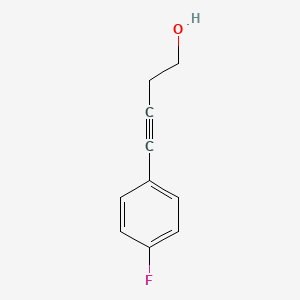

4-(4-Fluorophenyl)but-3-yn-1-ol

Description

Properties

CAS No. |

70250-73-6 |

|---|---|

Molecular Formula |

C10H9FO |

Molecular Weight |

164.18 g/mol |

IUPAC Name |

4-(4-fluorophenyl)but-3-yn-1-ol |

InChI |

InChI=1S/C10H9FO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,2,8H2 |

InChI Key |

ZYPUNNWUDIUBBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#CCCO)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

4-(4-Fluorophenyl)but-3-yn-1-ol has shown potential biological activities, particularly in antimicrobial and anticancer research. The fluorine substitution enhances its interaction with biological targets, which may lead to increased efficacy as a therapeutic agent.

Case Studies

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits inhibitory effects against various bacterial strains. Research is ongoing to elucidate its specific mechanisms of action and potential as an antibiotic.

- Anticancer Properties : Investigations into the compound's ability to modulate specific enzymes or receptors have suggested that it may influence pathways involved in cancer progression, warranting further pharmacological profiling.

Organic Synthesis

The compound serves as a vital building block for synthesizing more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic chemistry.

Synthetic Applications

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of pharmaceuticals and agrochemicals due to its reactive triple bond. |

| Functionalization | Can be modified to introduce other functional groups, enhancing its utility in creating diverse chemical entities. |

Materials Science

Research indicates that this compound can be utilized in developing advanced materials due to its unique chemical properties.

Potential Applications

- Polymer Chemistry : The compound can be incorporated into polymer matrices to improve mechanical properties or introduce specific functionalities.

- Nanomaterials : Its reactivity may facilitate the synthesis of nanostructured materials with tailored properties for applications in electronics or catalysis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

4-(4-Chlorophenyl)but-3-yn-1-ol

- Molecular Formula : C₁₀H₉ClO (MW: 180.63 g/mol) .

- Key Differences: The chlorine atom increases lipophilicity (logP ≈ 2.8 vs. 2.1 for the fluoro analog) and molecular weight. Synthesis routes differ; chlorophenyl analogs often require harsher conditions (e.g., Pd-catalyzed couplings) compared to fluorophenyl derivatives .

4-(2-Fluorophenyl)but-3-yn-1-ol

- Structural Variation : Fluorine at the ortho position on the phenyl ring.

- Impact :

Positional Isomers

1-(4-Fluorophenyl)but-3-yn-1-ol

Complex Derivatives with Alkyne-Alcohol Moieties

RWJ-67657

- Structure : Contains a 4-(4-fluorophenyl)but-3-yn-1-ol group attached to an imidazole-pyridinyl scaffold.

- Molecular Formula : C₂₇H₂₄FN₃O (MW: 425.50 g/mol) .

- Application : Acts as a kinase inhibitor, demonstrating the pharmacological relevance of the alkyne-alcohol motif.

- Synthesis Yield : ~85% for the alkyne-alcohol intermediate, though final product yields drop to 34% due to multi-step complexity .

Compound 45 (Triazolopyrimidine Derivative)

Electronic and Spectroscopic Comparisons

- UV-Vis Absorption: The 4-fluorophenyl group in this compound enhances π→π* transitions, causing a red shift (λ ≈ 310–330 nm) compared to non-fluorinated analogs. Substitution with electron-donating groups (e.g., methoxy) reduces absorption intensity due to disrupted conjugation .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Melting Point (°C) | Solubility (Water) |

|---|---|---|---|---|

| This compound | 164.18 | 2.1 | Not reported | Low |

| 4-(4-Chlorophenyl)but-3-yn-1-ol | 180.63 | 2.8 | Not reported | Very low |

| 1-(4-Fluorophenyl)but-3-yn-1-ol | 164.18 | 2.3 | Not reported | Moderate (in EtOAc) |

Crystallographic Insights

- Crystal Packing : Fluorophenyl derivatives (e.g., compounds 4 and 5 in ) form isostructural triclinic crystals with two independent molecules per asymmetric unit. The fluorophenyl group adopts a near-perpendicular orientation relative to the core structure, minimizing steric clashes .

- Comparison with Chlorophenyl Analogs : Chlorine’s larger atomic radius necessitates slight lattice adjustments, though overall packing motifs remain similar .

Preparation Methods

Catalytic Systems and Reaction Conditions

A representative procedure involves the use of Pd(PPh₃)₄ (0.3 mol%) and CuI (2 mol%) in a degassed mixture of diethylamine and THF at 50°C. The aryl halide component, typically 2-bromo-3,3,3-trifluoroprop-1-ene , reacts with a terminal alkyne precursor to form the desired alkyne intermediate. For instance, the coupling of 1-alkyne (1.1 equiv) with the brominated substrate achieves a 77% yield after purification via silica gel chromatography using ethyl acetate/petroleum ether.

Table 1: Sonogashira Coupling Parameters

| Component | Quantity/Condition | Role |

|---|---|---|

| Pd(PPh₃)₄ | 0.3 mol% | Catalyst |

| CuI | 2 mol% | Co-catalyst |

| Diethylamine/THF | 7.5 mL/20 mL | Solvent system |

| Reaction temperature | 50°C | Optimization condition |

| Yield | 77% | Efficiency metric |

Mechanistic Insights

The reaction proceeds via oxidative addition of the aryl halide to palladium(0), followed by transmetallation with the copper-acetylide intermediate. Reductive elimination yields the coupled product, with the fluorine substituent enhancing electronic stabilization of the transition state.

Reduction of Carboxylic Acid Derivatives

An alternative route involves the reduction of 4-(4-fluorophenyl)but-3-ynoic acid to the corresponding alcohol. This method employs strong reducing agents such as lithium aluminum hydride (LiAlH₄) under controlled conditions.

Procedure and Optimization

In a typical protocol, 4-(4-fluorophenyl)but-3-ynoic acid (20 g, 0.072 mol) is dissolved in 2-methyltetrahydrofuran (172 g) with potassium carbonate (5.4 g, 0.039 mol) as a base. LiAlH₄ (2.89 g, 0.076 mol) is added dropwise at 0–10°C, followed by stirring for 1–2 hours. Quenching with water (2.9 g) and 15% NaOH (2.9 g) ensures safe workup, yielding This compound with a 92.6% efficiency after filtration and concentration.

Table 2: Reduction Method Parameters

| Component | Quantity/Condition | Role |

|---|---|---|

| 4-(4-Fluorophenyl)but-3-ynoic acid | 20 g (0.072 mol) | Substrate |

| LiAlH₄ | 2.89 g (0.076 mol) | Reducing agent |

| 2-Methyltetrahydrofuran | 172 g | Solvent |

| Temperature | 0–10°C | Reaction control |

| Yield | 92.6% | Efficiency metric |

Advantages and Limitations

While this method offers high yields, the use of LiAlH₄ necessitates stringent temperature control to avoid over-reduction or side reactions. The choice of solvent (2-methyltetrahydrofuran) enhances solubility and reaction homogeneity.

Industrial-Scale Production Considerations

Scaling laboratory methods necessitates optimizing cost, safety, and efficiency. Continuous flow reactors, for instance, enhance heat transfer and reduce reaction times for Sonogashira couplings. Catalyst recycling and solvent recovery systems further improve sustainability, though industrial data specific to this compound remains proprietary .

Q & A

Q. What are the standard synthetic routes for 4-(4-fluorophenyl)but-3-yn-1-ol, and how do reaction conditions influence yield?

A common method involves palladium-catalyzed cross-coupling of 4-fluorophenyl halides with propargyl alcohol derivatives. For example, a protocol adapted from the synthesis of 4-(4-t-butylphenyl)but-3-yn-1-ol uses dichlorobis(triphenylphosphine)palladium(II), CuI, and triphenylphosphine in triethylamine, with heating to 70°C for 7 hours. This method achieves ~94% yield by optimizing stoichiometry, catalyst loading, and solvent polarity . Alternative routes, such as Sonogashira coupling of 4-fluorobenzaldehyde with propargyl alcohol, yield ~75% after column chromatography (20% EtOAc/hexane) .

Key Variables :

- Catalyst system (Pd vs. Cu co-catalysts).

- Temperature (70°C optimal for coupling vs. room temperature for cyclization) .

- Purification: Column chromatography vs. solvent removal .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Q. What are the common functionalization pathways for this compound?

The alkyne and hydroxyl groups enable:

- Propargylation : Click chemistry (e.g., Huisgen cycloaddition) for bioconjugation .

- Oxidation : Chromium trioxide in acetic acid converts the hydroxyl to a ketone .

- Protection : Silylation (e.g., TBSCl) of the hydroxyl group for further coupling .

Advanced Research Questions

Q. How can regioselectivity challenges in alkyne coupling be addressed?

Competing homo-coupling of alkynes is mitigated by:

Q. What mechanistic insights explain contradictory yields in scaled-up syntheses?

Scaling from mmol to gram-scale often reduces yield due to:

- Heat transfer inefficiency : Prolonged heating at 70°C in large batches degrades catalysts .

- Oxygen sensitivity : The alkyne group oxidizes to diketones under aerobic conditions, requiring strict nitrogen purging .

- Byproduct formation : Trace Pd residues necessitate charcoal filtration or scavengers .

Q. How does the fluorophenyl group influence crystallographic refinement?

Fluorine’s high electron density complicates X-ray diffraction analysis. SHELXL refinement (via SHELX-2018) with anisotropic displacement parameters resolves positional disorder in the fluorophenyl ring. Example: A related compound (4-[2-bis(4-fluorophenyl)methylene-amino]but-3-yn-1-ol) showed R-factor = 0.044 using high-resolution data .

Data Contradictions and Resolution

Q. Why do NMR spectra vary across literature reports?

Solvent-induced shifts (e.g., d6-DMSO vs. CDCl3) and concentration effects alter peak splitting. For example, the hydroxyl proton in d6-DMSO appears as a triplet (δ 4.90 ppm, J = 5.7 Hz), while in CDCl3, it broadens due to hydrogen bonding .

Q. How to reconcile discrepancies in catalytic efficiency studies?

Conflicting reports on Pd vs. Cu efficacy arise from substrate-specific steric effects. Bulky substituents (e.g., t-butyl) favor Pd catalysts, while electron-deficient aryl halides perform better with Cu .

Methodological Recommendations

Applications in Drug Development

The alkyne moiety enables "click chemistry" for conjugating fluorophenyl pharmacophores to biomolecules (e.g., antibody-drug conjugates). For example, derivatives of this compound have been used as intermediates in fexofenadine synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.